

# Etoricoxib D4 CAS number and molecular weight

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## Compound of Interest

Compound Name: Etoricoxib D4

Cat. No.: B602458

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## An In-depth Technical Guide to Etoricoxib D4

This technical guide provides a comprehensive overview of **Etoricoxib D4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, mechanism of action, and application in experimental settings.

## Core Compound Data

**Etoricoxib D4** is a stable isotope-labeled form of Etoricoxib, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies where it serves as an internal standard for the quantification of Etoricoxib.

Below is a summary of the key quantitative data for **Etoricoxib D4**.

Property	Value	Citations
CAS Number	1131345-14-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>18</sub> H <sub>11</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	362.87 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

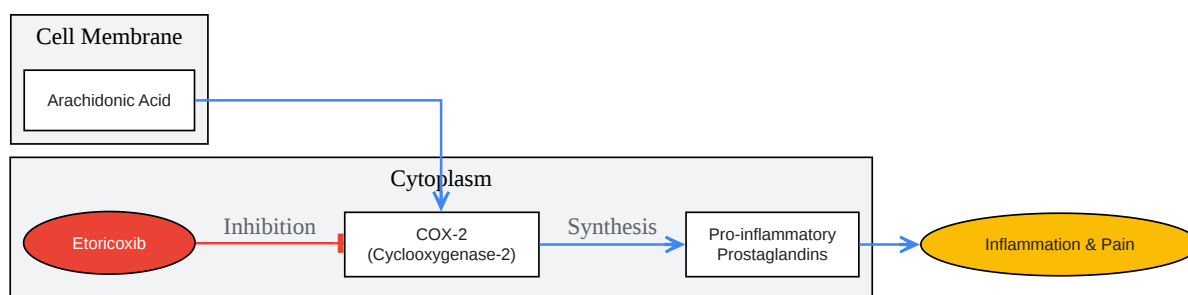
## Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib, and by extension its deuterated form, functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6][7][8] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8]

While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[1][8]

Etoricoxib's high selectivity for COX-2 (approximately 106 times more selective for COX-2 over COX-1) allows it to reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][6]

The signaling pathway for Etoricoxib's mechanism of action is depicted below.



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Mechanism of Action of Etoricoxib

## Experimental Protocols

Due to its nature as a stable isotope-labeled compound, **Etoricoxib D4** is predominantly used as an internal standard in bioanalytical methods for the quantification of Etoricoxib in biological matrices like plasma.[9] The following is a representative experimental protocol for such an application.

Objective: To determine the concentration of Etoricoxib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Human plasma samples
- Etoricoxib analytical standard
- **Etoricoxib D4** (internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Analytical column (e.g., C18, 50 x 4.6 mm, 5  $\mu$ m)[9]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

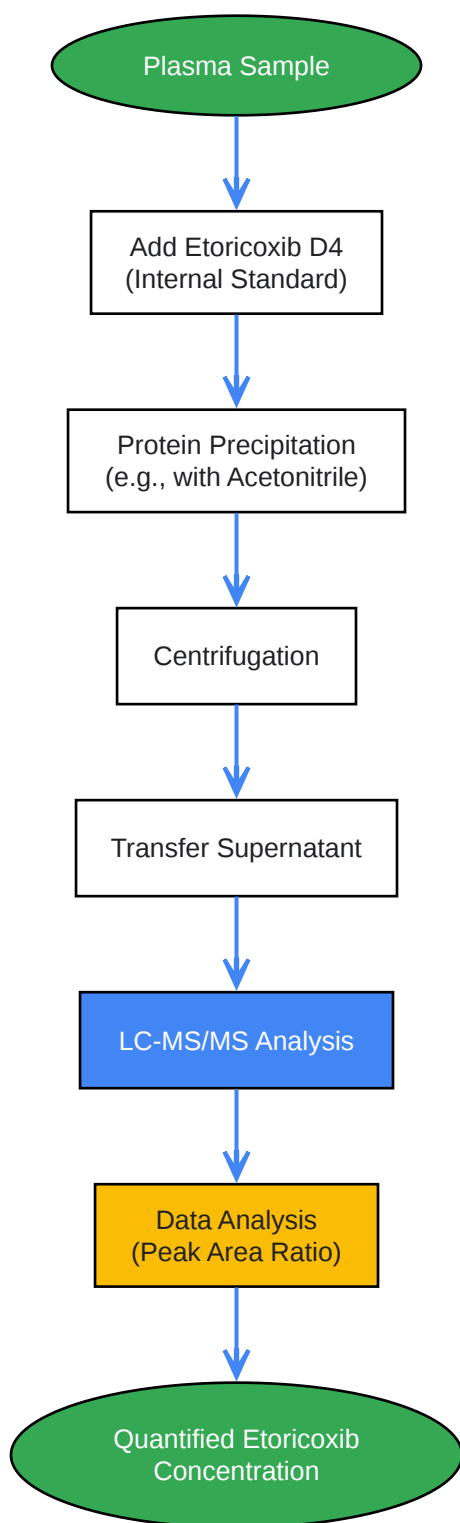
Procedure:

- Preparation of Standard Solutions:
  - Prepare stock solutions of Etoricoxib and **Etoricoxib D4** in a suitable organic solvent (e.g., methanol or acetonitrile).
  - Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Etoricoxib.
  - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):

- To a 100  $\mu$ L aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of **Etoricoxib D4** internal standard solution.
- Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).
- Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Mobile Phase A: Water with 0.1% formic acid
    - Mobile Phase B: Acetonitrile with 0.1% formic acid
    - Gradient: A suitable gradient to ensure separation of Etoricoxib and **Etoricoxib D4** from matrix components.
    - Flow Rate: As appropriate for the column dimensions.
    - Injection Volume: Typically 5-10  $\mu$ L.
  - Mass Spectrometric Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Etoricoxib and **Etoricoxib D4**.
- Data Analysis:

- Integrate the peak areas for both Etoricoxib and **Etoricoxib D4**.
- Calculate the peak area ratio of Etoricoxib to **Etoricoxib D4**.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Etoricoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.



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Bioanalytical Workflow using **Etoricoxib D4**

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